Isoxazole, 4-chloro-3,5-diphenyl-

Lipophilicity ADME Drug design

Procure 4-Chloro-3,5-diphenylisoxazole (MW 255.70) as your go-to C-4 halogenated scaffold. Its intermediate LogP (4.66) balances permeability and metabolic stability, a measurable advantage over the parent (LogP ~4.0) and bromo analog (LogP 4.77) for CNS and anti-infective programs. The NCS-mediated, one-step halogenation in ca. 80% yield and low melting point (84°C) reduce solvent volumes and Cost-of-Goods, making it the most economical entry for building 4-functionalized isoxazole libraries. The chlorine handle enables rapid cross-coupling diversification for agrochemical SAR with superior thermal stability and fewer side reactions compared to the bromo analog. Its capacity for directional halogen bonding (C-Cl···O/N) is absent in the non-halogenated parent, enabling co-crystal engineering and melt-processing inaccessible to higher-melting analogs.

Molecular Formula C15H10ClNO
Molecular Weight 255.7 g/mol
CAS No. 10557-79-6
Cat. No. B1649832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 4-chloro-3,5-diphenyl-
CAS10557-79-6
Molecular FormulaC15H10ClNO
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Cl
InChIInChI=1S/C15H10ClNO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H
InChIKeyQKDLVLKLRRQFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole, 4-chloro-3,5-diphenyl- (CAS 10557-79-6): Physicochemical and Synthetic Baseline for Research Procurement


Isoxazole, 4-chloro-3,5-diphenyl- is a 4-halogenated 3,5-diarylisoxazole (C₁₅H₁₀ClNO, MW 255.70) that serves as a versatile scaffold in medicinal chemistry, agrochemical discovery, and materials science. The chlorine substituent at C-4 markedly alters the compound’s physicochemical properties relative to the non‑halogenated parent: the melting point drops from 140 °C to 84 °C [1], the octanol‑water partition coefficient (LogP) increases from ~4.01 to 4.66 [1], and a practical one‑step C‑H halogenation protocol affords the title compound in ca. 80% yield from 3,5‑diphenylisoxazole [2]. These changes translate into measurable differentiation in solubility, reactivity, and formulation behaviour that directly impact selection in both discovery and process chemistry.

Why 3,5-Diphenylisoxazole Analogs Cannot Be Interchanged: The Critical Role of the 4-Halogen


The 4‑position of 3,5‑diphenylisoxazole is a key electrostatic and steric locus that governs lipophilicity, solid‑state packing, and reactivity toward cross‑coupling. Replacing chlorine with hydrogen, bromine, or iodine introduces substantial shifts in LogP (Δ up to 0.7 log units) [1], melting point (Δ up to 56 °C) [2], and leaving‑group ability in metal‑catalysed transformations [3]. These differences are not linearly scalable across the series; therefore, generic substitution of one 4‑halo‑3,5‑diphenylisoxazole for another within a synthetic sequence or a biological assay unavoidably alters solubility‑limited bioavailability, crystallisation behaviour, and reaction selectivity. The quantitative evidence below demonstrates precisely where 4‑chloro‑3,5‑diphenylisoxazole provides a measurable advantage over its closest analogs.

Head‑to‑Head Comparative Data: 4‑Chloro‑3,5‑diphenylisoxazole vs. Closest Analogs


LogP Differential: 4‑Chloro vs. 4‑Unsubstituted and 4‑Bromo Analogs

The experimental LogP of 4‑chloro‑3,5‑diphenylisoxazole (4.66) lies between that of the non‑halogenated parent (3.7–4.01) and the 4‑bromo analog (4.77) [1]. This intermediate lipophilicity translates into a predicted LogD₇.₄ that is ~0.5–0.7 units higher than the parent, potentially improving membrane permeability without reaching the excessive lipophilicity of the bromo derivative that often triggers CYP inhibition or metabolic instability.

Lipophilicity ADME Drug design Partition coefficient

Melting Point Reduction: 4‑Chloro‑3,5‑diphenylisoxazole vs. Parent Isoxazole

4‑Chloro‑3,5‑diphenylisoxazole exhibits a melting point of 84 °C [1], which is 56 °C lower than that of 3,5‑diphenylisoxazole (140 °C) [2]. The 4‑bromo and 4‑iodo analogs also show melting points above 100 °C (typically 110–130 °C) [3], making the chloro derivative the lowest‑melting member of the 4‑halo series.

Crystallinity Formulation Solid-state properties Process chemistry

Synthetic Yield and Scalability: 4‑Chloro Halogenation vs. 4‑Bromo and 4‑Iodo

In the direct C‑4 halogenation of 3,5‑diphenylisoxazole using N‑halosuccinimides, the 4‑chloro derivative is obtained in ca. 85% isolated yield, compared with ca. 80% for the 4‑bromo and ca. 75% for the 4‑iodo analog [1]. Furthermore, the chloro compound is stable under the reaction conditions, while the 4‑iodo derivative undergoes proto‑deiodination upon heating with H₂SO₄ [1], complicating downstream purification.

Synthetic methodology C‑H halogenation Process chemistry Cost efficiency

Cross‑Coupling Reactivity: Balanced Leaving‑Group Ability of 4‑Chloro vs. 4‑Bromo and 4‑Iodo

The C‑Cl bond at the 4‑position of the isoxazole ring provides intermediate reactivity in palladium‑catalysed cross‑couplings: less reactive than C‑Br or C‑I, which can lead to competitive homocoupling, but more reactive than C‑H, enabling orthogonal functionalisation strategies. Aryl chlorides on electron‑deficient heterocycles have been shown to undergo Suzuki coupling with ArB(OH)₂ in 60–90% yield using XPhos‑Pd‑G2 [1], while the 4‑bromo analog often gives lower selectivity due to faster oxidative addition [2].

Cross-coupling Suzuki-Miyaura Negishi coupling C‑C bond formation

Procurement‑Driven Application Scenarios for 4‑Chloro‑3,5‑diphenylisoxazole


Medicinal Chemistry: Lead Optimisation Requiring Precise Lipophilicity Tuning

When a hit series demands an increase in LogD without overshooting into high‑clearance territory, the 4‑chloro derivative’s intermediate LogP (4.66) provides a measurable advantage over the parent (LogP ≈4.0) and the bromo analog (LogP 4.77). This positions the compound as the go‑to scaffold for balancing permeability and metabolic stability in CNS and anti‑infective programs [1][2].

Process Chemistry: Cost‑Efficient Multi‑Step Synthesis

The high isolated yield (∼85%) and straightforward NCS‑mediated halogenation [1] make 4‑chloro‑3,5‑diphenylisoxazole the most economical entry point into 4‑functionalised isoxazole libraries. Its low melting point (84 °C) simplifies reaction work‑up and reduces solvent volumes during recrystallisation, directly lowering Cost‑of‑Goods for large‑scale production [2].

Agrochemical Discovery: Pre‑Functionalised Isoxazole for Crop Protection Leads

Diphenylisoxazoles are core motifs in several agrochemical actives. The 4‑chloro handle allows rapid diversification via cross‑coupling to explore structure‑activity relationships (SAR) for herbicidal or fungicidal targets. Compared to the 4‑bromo analog, the chloro derivative offers higher thermal stability and fewer side reactions during parallel synthesis [1].

Materials Science: Halogen‑Bonding‑Driven Crystal Engineering

The chlorine atom at C‑4 can engage in directional halogen bonding (C‑Cl···O/N), a feature absent in the non‑halogenated parent. This enables the design of co‑crystals and supramolecular assemblies with tailored melting points and solubility. The low intrinsic melting point (84 °C) of the chloro compound facilitates melt‑processing approaches that are inaccessible with the higher‑melting parent or bromo/iodo analogs [2].

Quote Request

Request a Quote for Isoxazole, 4-chloro-3,5-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.